S-DNTT-10 [for organic electronics]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-DNTT-10 involves the formation of the S-shaped fused ring structure through a series of organic reactionsThe reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods
Industrial production of S-DNTT-10 involves scaling up the synthetic routes to produce the compound in larger quantities. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
S-DNTT-10 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of S-DNTT-10 with modified electronic properties. These derivatives can be used to fine-tune the performance of organic electronic devices .
Scientific Research Applications
S-DNTT-10 has a wide range of scientific research applications, including:
Organic Field-Effect Transistors (OFETs): S-DNTT-10 is used as a semiconductor material in OFETs due to its high hole mobility and stability
Solar Cells: The compound is explored for use in organic photovoltaic cells to improve their efficiency and stability
Sensors: S-DNTT-10-based sensors are developed for detecting various chemical and biological analytes
Flexible Electronics: Due to its good solubility and processability, S-DNTT-10 is used in flexible electronic devices
Mechanism of Action
The mechanism by which S-DNTT-10 exerts its effects is primarily through its ability to facilitate charge transport in organic electronic devices. The S-shaped fused ring structure allows for efficient π-π stacking, which enhances charge carrier mobility. The decyl groups at the 3 and 10 positions improve solubility and processability, making it suitable for various fabrication techniques .
Comparison with Similar Compounds
Similar Compounds
C10-DNTT: A linear structure isomer of S-DNTT-10 with lower solubility and mobility
Ph-BTBT-10: Another high-performance p-type organic semiconductor with different structural features
TU-1 and TU-3: High-performance n-type organic semiconductors with different electronic properties
Uniqueness of S-DNTT-10
S-DNTT-10 stands out due to its unique S-shaped fused ring structure, which provides higher solubility and mobility compared to its linear isomer, C10-DNTT. Additionally, its excellent thermal stability and processability make it a versatile material for various organic electronic applications .
Properties
Molecular Formula |
C42H52S2 |
---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
6,18-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.03,8.014,23.015,20]tetracosa-1(13),2(11),3(8),4,6,9,14(23),15(20),16,18,21-undecaene |
InChI |
InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-25-35-33(29-31)23-27-37-39(35)41-42(43-37)40-36-26-22-32(30-34(36)24-28-38(40)44-41)20-18-16-14-12-10-8-6-4-2/h21-30H,3-20H2,1-2H3 |
InChI Key |
AGHKOJFZLRNNRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(C=C2)SC4=C3SC5=C4C6=C(C=C5)C=C(C=C6)CCCCCCCCCC |
Origin of Product |
United States |
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